(7-Nitroquinolin-3-yl)boronic acid
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Overview
Description
(7-Nitroquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a nitro group at the 7th position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitroquinolin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative. The quinoline precursor is first halogenated, followed by the coupling reaction with a boronic acid reagent under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-quality reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: (7-Nitroquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(7-Nitroquinolin-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (7-Nitroquinolin-3-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a reversible covalent inhibitor . The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Nitrophenylboronic acid
- 2-Quinolylboronic acid
Comparison: (7-Nitroquinolin-3-yl)boronic acid is unique due to the presence of both a nitro group and a quinoline ring, which impart distinct chemical and physical properties. Compared to phenylboronic acid and 4-nitrophenylboronic acid, it offers enhanced reactivity and specificity in certain reactions. The quinoline ring also provides additional sites for functionalization, making it more versatile in synthetic applications .
Properties
Molecular Formula |
C9H7BN2O4 |
---|---|
Molecular Weight |
217.98 g/mol |
IUPAC Name |
(7-nitroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BN2O4/c13-10(14)7-3-6-1-2-8(12(15)16)4-9(6)11-5-7/h1-5,13-14H |
InChI Key |
MQMPMCHDJJBHGM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1)(O)O |
Origin of Product |
United States |
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